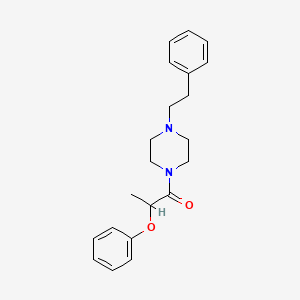
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine, also known as PEP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PEP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine acts on a variety of targets in the central nervous system, including serotonin, dopamine, and norepinephrine receptors. It has been shown to modulate the release and uptake of these neurotransmitters, as well as the activity of ion channels and receptors. 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has also been shown to have anti-inflammatory and analgesic effects, which may be mediated through the inhibition of inflammatory cytokines and the modulation of pain pathways.
Biochemical and Physiological Effects
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has a range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the regulation of ion channels and receptors, and the inhibition of inflammatory cytokines. These effects make 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine a valuable tool for investigating various biological processes, including pain and inflammation, as well as neurological disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has a number of advantages as a tool for scientific research, including its ability to modulate a variety of targets in the central nervous system, its anti-inflammatory and analgesic properties, and its relatively low toxicity. However, 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine also has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine. One area of interest is the development of more efficient and scalable synthesis methods for 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine, which could facilitate its use in a wider range of scientific applications. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine, particularly in the treatment of pain and inflammation. Finally, further research is needed to fully understand the mechanisms of action of 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine and its effects on complex biological systems.
Métodos De Síntesis
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine is synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with phenoxyacetyl chloride, followed by cyclization with phosgene. The resulting product is then treated with sodium hydroxide to produce 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has been used extensively in scientific research as a tool for investigating various biological processes. It has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and uptake, as well as the regulation of ion channels and receptors. 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-phenoxy-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-18(25-20-10-6-3-7-11-20)21(24)23-16-14-22(15-17-23)13-12-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJABWVCUTALUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)
![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)
![4-{(2-chlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985914.png)

![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4985930.png)
![N-(2-isopropyl-6-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4985938.png)
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)